(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol
CAS No.: 292055-72-2
Cat. No.: VC8477954
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 292055-72-2 |
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Molecular Formula | C13H20ClNO |
Molecular Weight | 241.76 g/mol |
IUPAC Name | (1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |
Standard InChI | InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m0/s1 |
Standard InChI Key | NDPTTXIBLSWNSF-CABZTGNLSA-N |
Isomeric SMILES | C[C@@H]([C@@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
SMILES | CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
Canonical SMILES | CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Synonyms
The IUPAC name of this compound is (1R,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol**, reflecting its relative stereochemistry at the two chiral centers . It is alternatively designated as rac erythro-dihydrobupropion, distinguishing it from its threo-diastereomer (CAS 153365-82-3) . Additional synonyms include:
Registry Identifiers
Structural and Stereochemical Features
Molecular Framework
The compound features a propanol backbone substituted with:
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A tert-butylamino group (-NH-C(CH₃)₃) at the second carbon.
Stereochemistry
The (R,S)** configuration denotes a racemic mixture of enantiomers with erythro stereochemistry, where the hydroxyl and tert-butylamino groups reside on opposite sides of the propanol plane . This contrasts with the threo-diastereomer, where these groups are on the same side .
Table 1: Stereochemical Comparison of Bupropion Metabolites
Property | Erythro-Dihydrobupropion (R*,S*) | Threo-Dihydrobupropion (R*,R*) |
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CAS Number | 292055-72-2 | 153365-82-3 |
Configuration | Opposite substituents | Same-side substituents |
Molecular Formula | C₁₃H₂₀ClNO | C₁₃H₂₀ClNO |
Density (g/cm³) | 1.078 (Predicted) | 1.078 (Predicted) |
Physicochemical Properties
Spectral Characteristics
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Mass Spectrometry: GC-MS data are cataloged under the Mass Spectrometry Committee of the American Academy of Forensic Sciences .
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3D Conformer Analysis: Interactive models highlight steric interactions between the tert-butylamino and 3-chlorophenyl groups .
Synthesis and Metabolic Pathways
Role as a Bupropion Metabolite
(R*,S*)-2-(T-Butylamino)-1-(3-chlorophenyl) propanol is produced via hepatic reduction of bupropion’s ketone group, forming a secondary alcohol . This metabolic step alters the compound’s bioavailability and clearance kinetics compared to the parent drug.
Synthetic Routes
While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests:
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Aldol Condensation: Between 3-chlorobenzaldehyde and a tert-butylamine-containing precursor.
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Stereoselective Reduction: Using catalysts like NaBH₄ with chiral ligands to achieve erythro selectivity .
Pharmacological Relevance
Toxicological Considerations
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Predicted pKa: 13.67±0.20, indicating weak basicity and potential ionization in physiological pH .
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Storage Recommendations: -20°C to prevent racemization or degradation .
Analytical and Regulatory Status
Detection Methods
Regulatory Compliance
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